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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063

An In-depth Technical Guide to 5-(2-
Nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8), a heterocyclic aldehyde
of interest in medicinal chemistry and materials science. This document details the compound's
known physical characteristics, chemical reactivity, and potential biological mechanisms of
action. Included are detailed experimental protocols for its synthesis, spectroscopic data for
characterization, and a visualization of its putative antimicrobial signaling pathway.

Introduction

5-(2-Nitrophenyl)-2-furaldehyde is an organic compound featuring a furan ring substituted
with a nitrophenyl group and an aldehyde functional group. This molecular architecture makes
it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm
of drug discovery where the nitrofuran scaffold is a known pharmacophore with established
antimicrobial properties. The presence of the nitro group and the aldehyde functionality imparts
specific reactivity to the molecule, making it a versatile building block for various chemical
transformations.
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Physical and Chemical Properties

The physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde are summarized
below. These properties are crucial for its handling, storage, and application in synthetic
chemistry.

Physical Properties

A compilation of the key physical properties of 5-(2-Nitrophenyl)-2-furaldehyde is presented
in Table 1.

Property Value Reference(s)
CAS Number 20000-96-8 [11[2]
Molecular Formula C11H7NOa4 [1][2]
Molecular Weight 217.18 g/mol [11[2]
Appearance Solid

Melting Point 94-97 °C

Boiling Point 105-107 °C at 30 mmHg

Chemical Properties

5-(2-Nitrophenyl)-2-furaldehyde exhibits reactivity characteristic of both aromatic nitro
compounds and aldehydes. The aldehyde group can readily undergo nucleophilic addition and
condensation reactions, while the nitrophenyl group can be subject to reduction of the nitro
moiety. The furan ring itself can participate in various aromatic substitution reactions.

Spectroscopic Data

Detailed experimental spectral data for 5-(2-Nitrophenyl)-2-furaldehyde is not readily
available in the public domain. However, data for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde
can be used as a reference for spectroscopic characterization, keeping in mind that the
substitution pattern will influence the exact spectral details.
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'H and **C NMR Spectroscopy (Reference Data for 5-(4-
Nitrophenyl)-2-furaldehyde)

The following table summarizes the expected NMR spectral data based on the 4-nitro isomer.

Chemical Shift

Nucleus Multiplicity Assignment
(ppm)
H 9.7 (approx.) s Aldehyde proton
Protons on the
8.3 (approx.) d ] ]
nitrophenyl ring
Protons on the
7.9 (approx.) d ) )
nitrophenyl ring
7.4 (approx.) d Furan ring proton
7.3 (approx.) d Furan ring proton
13C 178 (approx.) Aldehyde carbonyl
155-120 (approx.) Aromatic carbons

Disclaimer: The NMR data presented is for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde and
should be used for reference purposes only. Actual chemical shifts for 5-(2-Nitrophenyl)-2-
furaldehyde will vary.

Infrared (IR) Spectroscopy (Reference Data for 5-(4-
Nitrophenyl)-2-furaldehyde)

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
~1680 Strong C=0 stretch (aldehyde)
N-O asymmetric and
~1520 and ~1340 Strong ) )
symmetric stretch (nitro group)
~3100-3000 Medium C-H stretch (aromatic)
~1600, ~1475 Medium to Weak C=C stretch (aromatic rings)

Disclaimer: The IR data is based on the functional groups present and reference spectra of
similar compounds. Actual peak positions may vary.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound.

mlz Interpretation

217 [M]*, Molecular ion

Experimental Protocols

The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde can be achieved through several synthetic
routes. Two plausible methods are the Meerwein arylation and the Suzuki-Miyaura cross-
coupling reaction. A detailed protocol for a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-
carbaldehyde, via a Meerwein-type reaction is provided below as a representative experimental
procedure.[1]

Synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-
carbaldehyde (Representative Protocol)

Materials:

e 2-chloro-4-nitroaniline

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1298063?utm_src=pdf-body
https://www.jocpr.com/articles/synthesis-characterization-and-antibacterial-evaluation-of-chalcones-carrying-aryl-furan-moiety.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Concentrated Hydrochloric Acid (HCI)
o Water

e Sodium Nitrite (NaNOz2)

 Furfural

o Copper(ll) Chloride (CuClz2)

e Ethanol

Procedure:

» Dissolve 8 g of 2-chloro-4-nitroaniline in a mixture of concentrated HCI and water (1:1) with
stirring.

e Cool the mixture in an ice bath to 0-5 °C.
e Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled mixture.

» Allow the reaction to proceed for one hour to complete the diazotization, then filter the
reaction mixture and collect the filtrate.

 To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of
copper chloride (2 g in 10 ml of water).

» Continue stirring the reaction mixture for 4 hours and then leave it overnight at room
temperature.

o Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the
purified product.[1]

Experimental Workflow for Synthesis
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Experimental Workflow: Synthesis of 5-(Aryl)-2-furaldehyde
Diazotization

1. Dissolve Arylamine
in HCl/Water

'

2. Cool to 0-5 °C

;

3. Add NaNO2 solution

;

4. Stir for 1 hour

Filtrate

Meerwein Arylation

5. Add Furfural to
diazonium salt solution

'

6. Add CuCI2 solution

'

7. Stir for 4 hours

'

8. Leave overnight

Work-up and Purification

9. Filter precipitate

'

10. Dry the solid

'

11. Recrystallize from Ethanol
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Caption: Workflow for the synthesis of 5-aryl-2-furaldehydes via Meerwein arylation.
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Biological Activity and Signaling Pathways

Derivatives of nitrofuran are known for their broad-spectrum antimicrobial activity against both
Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the
reductive activation of the nitro group by bacterial nitroreductases.

Antimicrobial Mechanism of Action

The prevailing hypothesis for the antimicrobial action of nitrofurans is as follows:
o Uptake and Activation: The nitrofuran compound is taken up by the bacterial cell.

e Reductive Activation: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro
group. This process generates highly reactive electrophilic intermediates, such as nitroso
and hydroxylamine derivatives.

o Cellular Damage: These reactive intermediates are non-specific in their targets and can
cause widespread damage to cellular macromolecules. This includes:

o DNA Damage: The intermediates can cause strand breakage and other lesions in the
bacterial DNA.

o Ribosomal Inhibition: They can bind to ribosomal proteins and RNA, thereby inhibiting
protein synthesis.

o Enzyme Inhibition: Key enzymes involved in metabolic pathways, such as the citric acid
cycle and carbohydrate metabolism, can be inhibited.

This multi-targeted mechanism of action is thought to be a reason for the relatively low
incidence of bacterial resistance to nitrofurans.

Putative Antimicrobial Signaling Pathway

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Putative Antimicrobial Signaling Pathway of Nitrofurans
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Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.
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Conclusion

5-(2-Nitrophenyl)-2-furaldehyde is a versatile chemical intermediate with significant potential
in the development of novel therapeutic agents and functional materials. Its synthesis can be
achieved through established organic reactions, and its biological activity is rooted in the well-
characterized antimicrobial properties of the nitrofuran class. This technical guide provides a
foundational understanding of this compound for researchers and developers in the chemical
and pharmaceutical sciences. Further research is warranted to fully elucidate the specific
spectral properties and biological activities of this particular isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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